Cas no 946286-84-6 (N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide)

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide is a benzothiazole-derived compound with potential applications in medicinal chemistry and material science. Its structure incorporates a benzothiazole core linked to a substituted benzamide moiety, offering unique electronic and steric properties. The 6-methyl group on the benzothiazole ring enhances stability, while the methylsulfanyl substituent on the benzamide component may influence solubility and reactivity. This compound is of interest for its potential as a scaffold in drug discovery, particularly in targeting protein-protein interactions or enzyme inhibition. Its well-defined synthetic route allows for further functionalization, making it a versatile intermediate for research in pharmaceuticals or organic electronics.
N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide structure
946286-84-6 structure
商品名:N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide
CAS番号:946286-84-6
MF:C22H18N2OS2
メガワット:390.521122455597
CID:6364393
PubChem ID:26842739

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide
    • Benzamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-2-(methylthio)-
    • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-methylsulfanylbenzamide
    • 946286-84-6
    • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
    • F2553-0020
    • AKOS002070537
    • N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide
    • インチ: 1S/C22H18N2OS2/c1-14-7-12-18-20(13-14)27-22(24-18)15-8-10-16(11-9-15)23-21(25)17-5-3-4-6-19(17)26-2/h3-13H,1-2H3,(H,23,25)
    • InChIKey: PQNVQCKVARMZOJ-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C2=NC3=CC=C(C)C=C3S2)C=C1)(=O)C1=CC=CC=C1SC

計算された属性

  • せいみつぶんしりょう: 390.08605555g/mol
  • どういたいしつりょう: 390.08605555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 509
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.8

じっけんとくせい

  • 密度みつど: 1.33±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 12.35±0.70(Predicted)

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2553-0020-25mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
946286-84-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2553-0020-5mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
946286-84-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2553-0020-4mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
946286-84-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2553-0020-75mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
946286-84-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2553-0020-3mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
946286-84-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2553-0020-2mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
946286-84-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2553-0020-10mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
946286-84-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2553-0020-50mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
946286-84-6 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2553-0020-5μmol
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
946286-84-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2553-0020-30mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
946286-84-6 90%+
30mg
$119.0 2023-05-16

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide 関連文献

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamideに関する追加情報

Professional Introduction to N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide (CAS No. 946286-84-6)

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by its CAS number 946286-84-6, belongs to a class of molecules that exhibit promising properties for further exploration in drug development. The intricate arrangement of functional groups within its molecular framework suggests a high degree of specificity, which is often a critical factor in the design of novel therapeutic agents.

The core structure of N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide consists of multiple aromatic rings interconnected by sulfur and nitrogen atoms, forming a heterocyclic system. This type of architecture is frequently encountered in bioactive molecules and has been associated with various pharmacological effects. The presence of a methylsulfanyl group at the 2-position of the benzamide moiety adds an additional layer of complexity, potentially influencing both the solubility and interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been particularly useful in identifying potential binding sites for N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide within biological targets. These studies suggest that the compound may interact with enzymes and receptors involved in inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases.

In addition to its structural complexity, the compound's unique electronic properties derived from its aromatic system make it an interesting subject for spectroscopic studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its molecular structure and dynamics. These analytical methods provide valuable insights into how the compound behaves in different environments, which is crucial for understanding its potential interactions with biological systems.

The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities. N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide exemplifies this trend, as it combines elements known to be pharmacologically relevant. The benzothiazole moiety, in particular, has been extensively studied for its antimicrobial and anti-inflammatory properties. By incorporating this moiety into a larger molecular framework, researchers aim to enhance these effects while minimizing potential side reactions.

Preclinical studies have begun to explore the therapeutic potential of N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide in various disease models. Initial findings suggest that the compound may exhibit inhibitory effects on certain enzymes implicated in pain signaling pathways. This aligns with the growing interest in developing drugs that target peripheral mechanisms of pain perception, offering an alternative to traditional central analgesics.

The synthesis of this compound presents both challenges and opportunities for organic chemists. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic system efficiently. These methods not only improve the scalability of production but also allow for modifications that can fine-tune the biological activity of the final product.

As research continues, N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-2-(methylsulfanyl)benzamide is expected to play a significant role in drug discovery efforts. Its unique structural features and promising preclinical data make it a valuable candidate for further exploration. Collaborative efforts between chemists and biologists will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.

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